Lipophilicity (LogP/LogD) of Meta vs. Ortho/Para Isomers
The meta-substituted 3-(2,2,2-trifluoroethyl)phenol exhibits a calculated LogP of 2.497 (or 2.817 from an alternative source) and a LogD₇.₄ of 2.816 [1]. This lipophilicity is a critical determinant of membrane permeability and is expected to differ from the ortho- and para-isomers due to variations in molecular shape and electronic distribution, although direct measured values for the ortho- and para-isomers are not available in the same computational dataset. The meta substitution pattern provides a unique balance of steric and electronic effects that is not replicated by the ortho- or para-substituted analogs .
| Evidence Dimension | Calculated lipophilicity (LogP and LogD₇.₄) |
|---|---|
| Target Compound Data | LogP = 2.497 (or 2.817), LogD₇.₄ = 2.816 |
| Comparator Or Baseline | ortho- and para-(2,2,2-trifluoroethyl)phenol isomers (no quantitative LogP data available in same dataset; class-level inference based on structural differences) |
| Quantified Difference | Not directly quantifiable due to lack of comparator data; differentiation is inferred from class-level properties of meta substitution. |
| Conditions | Calculated values from molecular property prediction software (e.g., ChemAxon JChem) |
Why This Matters
The specific LogP value of the meta-isomer is essential for accurate prediction of compound behavior in biological assays and for maintaining consistent SAR within a chemical series.
- [1] ChemBase. 3-(2,2,2-trifluoroethyl)phenol. CBID:815951. Accessed 2025. View Source
